4-Fluoro-3-[3-(oxan-4-yl)propanoylamino]benzoic acid
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Overview
Description
4-Fluoro-3-[3-(oxan-4-yl)propanoylamino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the 4-position and an oxan-4-yl group attached to the propanoylamino moiety at the 3-position of the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-[3-(oxan-4-yl)propanoylamino]benzoic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Oxan-4-yl Group: The oxan-4-yl group can be synthesized through the cyclization of a suitable precursor, such as a diol, under acidic conditions.
Attachment of the Propanoylamino Group: The propanoylamino group can be introduced by reacting the oxan-4-yl derivative with a suitable amine, such as propanoyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-[3-(oxan-4-yl)propanoylamino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The fluorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst or under thermal conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with substituted nucleophiles at the 4-position.
Scientific Research Applications
4-Fluoro-3-[3-(oxan-4-yl)propanoylamino]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-[3-(oxan-4-yl)propanoylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the oxan-4-yl group play crucial roles in modulating the compound’s binding affinity and selectivity. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor signaling pathways, or interaction with other biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic acid: A simpler analog with a fluorine atom at the 4-position of the benzoic acid core.
3-Fluorobenzoic acid: A positional isomer with the fluorine atom at the 3-position.
2-Fluorobenzoic acid: Another positional isomer with the fluorine atom at the 2-position.
Uniqueness
4-Fluoro-3-[3-(oxan-4-yl)propanoylamino]benzoic acid is unique due to the presence of both the fluorine atom and the oxan-4-yl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s potential for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-fluoro-3-[3-(oxan-4-yl)propanoylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4/c16-12-3-2-11(15(19)20)9-13(12)17-14(18)4-1-10-5-7-21-8-6-10/h2-3,9-10H,1,4-8H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLZBBHQQQKONF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCC(=O)NC2=C(C=CC(=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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